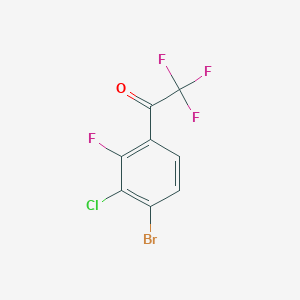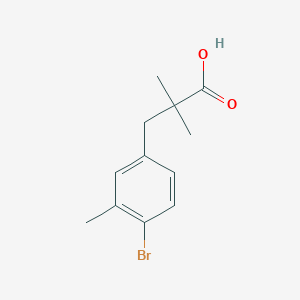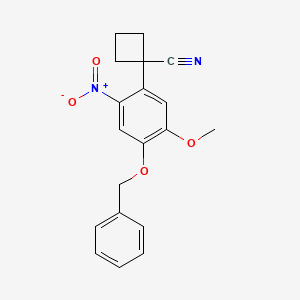
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile
Übersicht
Beschreibung
The compound is a complex organic molecule that contains functional groups such as benzyloxy, methoxy, nitrophenyl, and cyclobutanecarbonitrile . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving processes like O-benzylation, bromination, and reduction . The exact synthesis route would depend on the specific structure and functional groups present in the compound.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical techniques . The presence of multiple functional groups suggests that the compound could have a complex molecular structure with interesting chemical properties.Chemical Reactions Analysis
Compounds with similar functional groups can undergo a range of chemical reactions . Understanding these reactions can provide insights into the chemical behavior and potential applications of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups . Detailed analysis of these properties requires experimental data, which is not available for this compound.Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications
Palladium(0)-catalyzed reactions have been employed for the synthesis of complex organic compounds, such as 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from various substituted benzene-1,2-diols. These reactions involve tandem allylic substitution reactions and can produce chiral compounds with significant enantioselectivity in certain cases, using chiral phosphanes like BINAP (Massacret et al., 1999).
Organic Synthesis
The synthesis of Gefitinib, an important pharmaceutical compound, involved converting 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives. This process includes steps like transfer hydrogenation catalyzed by Pd/C and transformations in the presence of DMF and phosphoric chloride, showcasing the compound's role in complex organic synthesis (Jin et al., 2005).
Synthetic Methodologies
Research into the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton highlighted the reductive cyclization of ethyl 2-nitrophenyl oxalate and its derivatives. These studies provide insights into synthetic strategies that might be applicable to similar compounds (Hartenstein & Sicker, 1993).
Corrosion Inhibition Studies
Research into 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles has shown that these compounds can be effective corrosion inhibitors for mild steel in acidic environments. This suggests that similar nitro-substituted compounds could have applications in protecting metals from corrosion (Verma et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFBIZZMXIAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

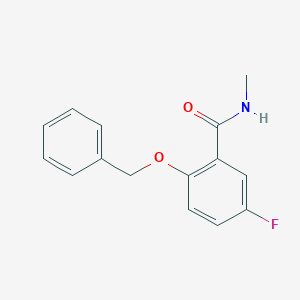
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)
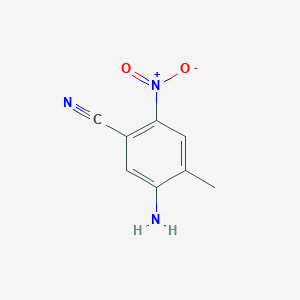
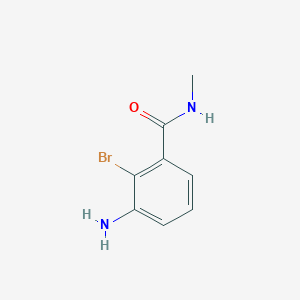
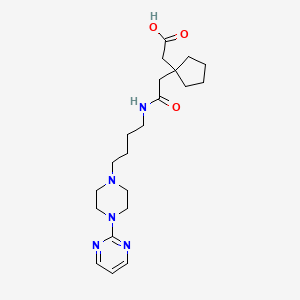
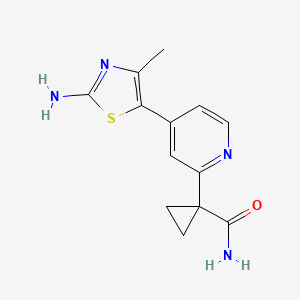
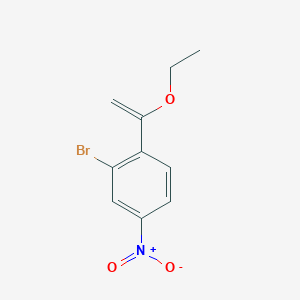
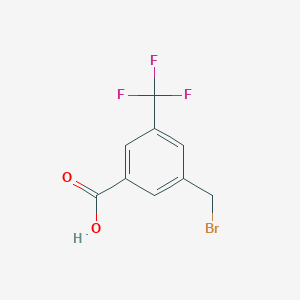
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)
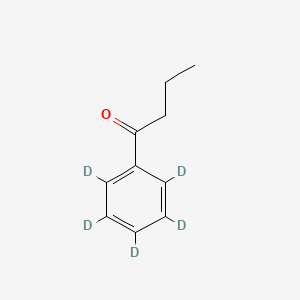

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
